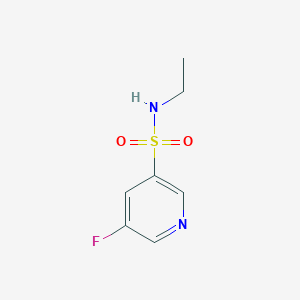
N-ethyl-5-fluoropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-5-fluoropyridine-3-sulfonamide (EFPS) is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. EFPS is a sulfonamide derivative that belongs to the pyridine family of compounds. It has a molecular formula of C7H8FN2O2S and a molecular weight of 206.22 g/mol. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
N-ethyl-5-fluoropyridine-3-sulfonamide exerts its biological effects by inhibiting the activity of various enzymes. The compound has been shown to bind to the active site of carbonic anhydrase, preventing the conversion of carbon dioxide to bicarbonate ions. This compound has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to exhibit anti-inflammatory activity, as it inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the activity of carbonic anhydrase in the eye, which could potentially lead to the development of new treatments for glaucoma.
Advantages and Limitations for Lab Experiments
N-ethyl-5-fluoropyridine-3-sulfonamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent inhibitory activity against several enzymes. Additionally, this compound has been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer therapies. However, this compound has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of N-ethyl-5-fluoropyridine-3-sulfonamide. One area of research could focus on the development of new this compound derivatives with improved activity and reduced toxicity. Additionally, this compound could be investigated for its potential use in the treatment of other diseases, such as glaucoma and inflammatory disorders. Further studies could also investigate the mechanism of action of this compound and its interactions with other enzymes and proteins. Overall, this compound has the potential to be a valuable tool in scientific research and the development of new therapies for various diseases.
Synthesis Methods
N-ethyl-5-fluoropyridine-3-sulfonamide can be synthesized using various methods, including the reaction of 5-fluoropyridine-3-sulfonyl chloride with ethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with water to yield this compound. Another method involves the reaction of 5-fluoropyridine-3-sulfonyl chloride with ethylamine in the presence of a catalyst.
Scientific Research Applications
N-ethyl-5-fluoropyridine-3-sulfonamide has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and proteasome. This compound has also been investigated for its potential use as an anticancer agent, as it has been shown to induce cell death in several cancer cell lines.
properties
IUPAC Name |
N-ethyl-5-fluoropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-2-10-13(11,12)7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBNQAJHOJFOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CN=CC(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2941308.png)
![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2941309.png)
![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2941310.png)

![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)
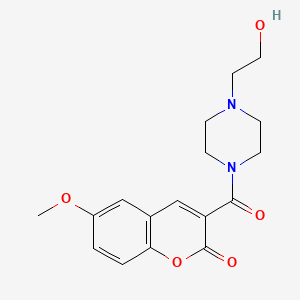

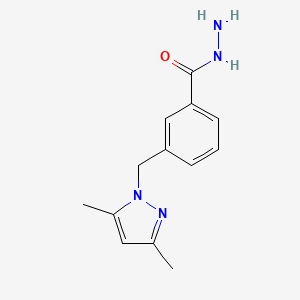
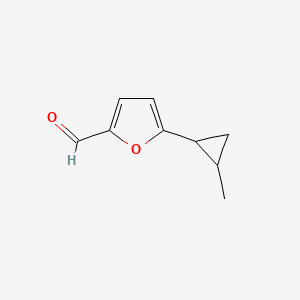
![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)
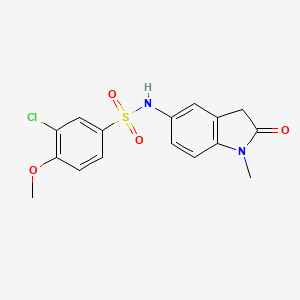
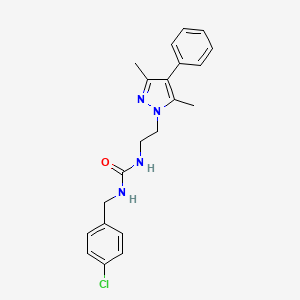
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)
![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)